N-4-Benzyloxyphenyl Isobutyrylacetamide
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Overview
Description
N-4-Benzyloxyphenyl Isobutyrylacetamide is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is known for its solid physical state and solubility in solvents such as acetone, chloroform, dichloromethane, and ethyl acetate .
Preparation Methods
The synthesis of N-4-Benzyloxyphenyl Isobutyrylacetamide typically involves the reaction of p-benzyloxyaniline with methyl isobutyrate . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach for its preparation .
Chemical Reactions Analysis
N-4-Benzyloxyphenyl Isobutyrylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-4-Benzyloxyphenyl Isobutyrylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, it serves as a tool in medicinal chemistry research to explore potential drug candidates.
Mechanism of Action
The mechanism of action of N-4-Benzyloxyphenyl Isobutyrylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
N-4-Benzyloxyphenyl Isobutyrylacetamide can be compared with other similar compounds, such as:
N-4-Benzyloxyphenyl Acetamide: This compound has a similar structure but lacks the isobutyryl group, which may result in different chemical and biological properties.
N-4-Benzyloxyphenyl Propionamide: Another structurally related compound, differing by the presence of a propionamide group instead of an isobutyryl group.
N-4-Benzyloxyphenyl Butyramide: This compound contains a butyramide group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and research applications .
Properties
IUPAC Name |
4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)18(21)12-19(22)20-16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOXSZZTRPICC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443231 |
Source
|
Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-30-8 |
Source
|
Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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